molecular formula C14H11ClO3 B6403674 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid CAS No. 1261930-27-1

3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6403674
CAS No.: 1261930-27-1
M. Wt: 262.69 g/mol
InChI Key: JXZKZLCQAPVTIO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another approach involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol, which is then subjected to further reactions to introduce the hydroxybenzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under suitable conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced hydroxybenzoic acid derivatives.

    Substitution: Formation of substituted hydroxybenzoic acid derivatives with various functional groups.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-3-methylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring, along with the hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKZLCQAPVTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690387
Record name 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-27-1
Record name 4'-Chloro-5-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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